GlyR Subtype Selectivity: α1 vs. α3 Inhibition Potency
Tubastrindole B inhibits α1 GlyR with an IC50 of 25.9 µM but shows negligible inhibition at α3 GlyR (IC50 >300 µM), corresponding to >11.6-fold selectivity for α1 over α3 [1]. In contrast, the comparator (−)-Ircinianin sulfate inhibits α3 GlyR more potently (IC50 3.2 µM) than α1 (IC50 38.4 µM), exhibiting an inverted selectivity profile [1]. The 8E/8Z-3′-deimino-3′-oxoaplysinopsin mixture (6/7) further demonstrates the class variability by showing antagonist activity biased toward α3 over α1 [2].
| Evidence Dimension | GlyR α1 vs. α3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | α1 IC50 = 25.9 µM; α3 IC50 >300 µM |
| Comparator Or Baseline | (−)-Ircinianin sulfate: α1 IC50 = 38.4 µM, α3 IC50 = 3.2 µM; Mixture 6/7: antagonist biased toward α3 over α1 |
| Quantified Difference | Tubastrindole B: α1/α3 selectivity >11.6-fold; (−)-Ircinianin sulfate: α3/α1 selectivity ~12-fold (inverted bias) |
| Conditions | Two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing recombinant human α1 or α3 GlyR homomers |
Why This Matters
For programs targeting α1 GlyR-mediated disorders (e.g., spasticity, hyperekplexia), Tubastrindole B's α1-preferring inhibition profile distinguishes it from all in-class comparators that favor α3 or show no selectivity.
- [1] Compiled from: Balansa, W. et al. Bioorg. Med. Chem. 2013, 21, 4420–4425; and review data table in ScienceOpen document f6b245c2-2971-4def-bfd7-abf1fa55b6b1 (PMC-sourced marine GlyR modulator compilation). View Source
- [2] Balansa, W.; Islam, R.; Gilbert, D. F.; Fontaine, F.; Xiao, X.; Zhang, H.; Piggott, A. M.; Lynch, J. W.; Capon, R. J. Australian marine sponge alkaloids as a new class of glycine-gated chloride channel receptor modulator. Bioorg. Med. Chem. 2013, 21 (14), 4420–4425. DOI: 10.1016/j.bmc.2013.04.061. View Source
